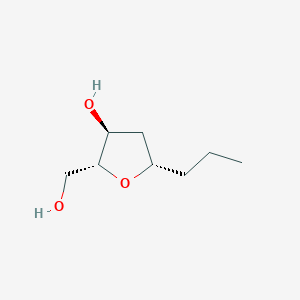
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol typically involves multi-step organic reactions. One common approach is the selective reduction of a precursor molecule, followed by cyclization to form the anhydro structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
科学的研究の応用
(1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
類似化合物との比較
Similar Compounds
Similar compounds to (1S)-1,4-Anhydro-2-deoxy-1-propyl-D-erythro-pentitol include other anhydro and deoxy sugars, such as:
- (1S)-1,4-Anhydro-2-deoxy-1-methyl-D-erythro-pentitol
- (1S)-1,4-Anhydro-2-deoxy-1-ethyl-D-erythro-pentitol
Uniqueness
What sets this compound apart is its specific propyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties that are advantageous for certain applications.
特性
CAS番号 |
503057-31-6 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
(2R,3S,5S)-2-(hydroxymethyl)-5-propyloxolan-3-ol |
InChI |
InChI=1S/C8H16O3/c1-2-3-6-4-7(10)8(5-9)11-6/h6-10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
InChIキー |
ZFFKTLWOAJIDEX-BIIVOSGPSA-N |
異性体SMILES |
CCC[C@H]1C[C@@H]([C@H](O1)CO)O |
正規SMILES |
CCCC1CC(C(O1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


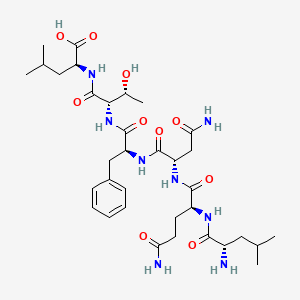
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
![N-[4-(1-Hydroxy-1-phenylprop-2-yn-1-yl)phenyl]acetamide](/img/structure/B14238284.png)
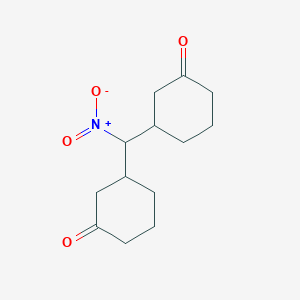
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
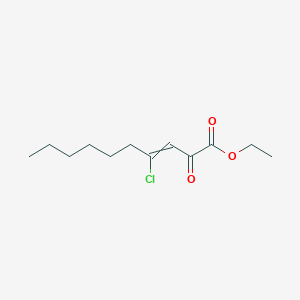
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
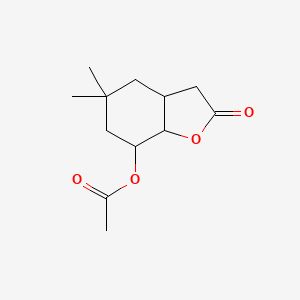
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)
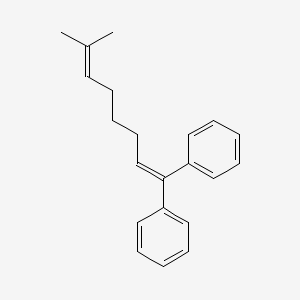
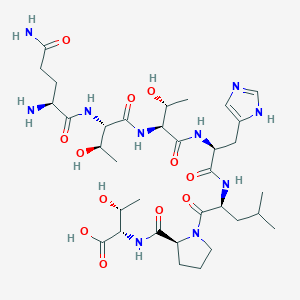
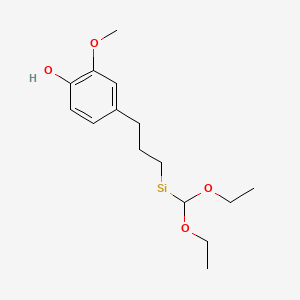
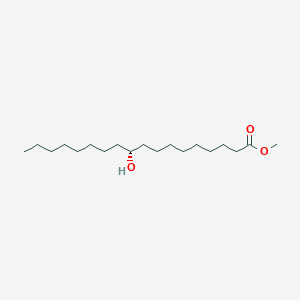
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
